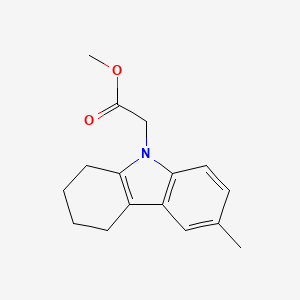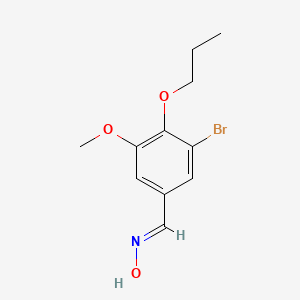![molecular formula C21H19N5O3 B5554821 N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)
N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of complex organic molecules that typically exhibit a broad range of biological activities. Compounds with similar structures have been synthesized and characterized to explore their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves novel and efficient methods, including one-pot multi-component condensation reactions. For example, Shaabani et al. (2009) developed a method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using aromatic diamine, Meldrum's acid, and isocyanide in high yields without any catalyst or activation (Shaabani et al., 2009). This approach highlights the potential methodologies that could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical reactivity and physical properties. Single crystal X-ray diffraction is a common method used to determine the molecular structure of compounds. For instance, Marjani et al. (2013) synthesized a compound and confirmed its structure using IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination, showing the importance of these techniques in molecular structure analysis (Marjani et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the reactivity of specific functional groups to create new chemical entities with desired properties. Balewski et al. (2021) obtained a guanidine derivative through a reaction involving carbamothioyl benzamide, aniline, mercury(II) chloride, and triethylamine in anhydrous dimethylformamide, highlighting the synthetic routes that can be explored for similar complex molecules (Balewski et al., 2021).
Physical Properties Analysis
The physical properties of compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental methods and computational studies. For example, Odame et al. (2020) synthesized a compound and characterized it by spectroscopy, microanalysis, and single crystal X-ray diffractometry, which helps in understanding the physical properties of similar complex molecules (Odame et al., 2020).
科学的研究の応用
Synthesis of Novel Compounds
Researchers have developed new synthetic routes to create benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against influenza A virus (H5N1), which highlights the potential for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020). Additionally, benzamide derivatives have been synthesized as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), showing a dose-dependent decrease in plasma desaturation index in mice (Uto et al., 2009).
Catalytic Processes
The platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide, has been reported, offering a high-yield synthesis route for N-ethylbenzamide and similar compounds (Wang & Widenhoefer, 2004). This process illustrates the versatility of benzamide in catalytic reactions, providing a pathway to synthesize a wide range of amide compounds efficiently.
Chemical Reactions and Material Synthesis
A novel one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed, showcasing an unexpected approach for creating complex molecular structures from simple precursors, which could have implications for the design of new materials with specific properties (Shaabani et al., 2009).
Safety and Hazards
特性
IUPAC Name |
N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-19(14-6-2-1-3-7-14)22-12-10-17-23-18(25-24-17)11-13-26-20(28)15-8-4-5-9-16(15)21(26)29/h1-9H,10-13H2,(H,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICFYWSDAHGKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=NN2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)
![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)


![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)


![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

